molecular formula C17H25ClN2 B10884625 1-(2-Chlorobenzyl)-4-cyclohexylpiperazine

1-(2-Chlorobenzyl)-4-cyclohexylpiperazine

Cat. No.: B10884625
M. Wt: 292.8 g/mol
InChI Key: NGKRWFPGCVYVKA-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-4-cyclohexylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 2-chlorobenzyl group attached to a piperazine ring, which is further substituted with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyl)-4-cyclohexylpiperazine typically involves the reaction of 2-chlorobenzyl chloride with 4-cyclohexylpiperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to achieve the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-4-cyclohexylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol or methanol.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-4-cyclohexylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Chlorobenzyl chloride: A precursor used in the synthesis of 1-(2-Chlorobenzyl)-4-cyclohexylpiperazine.

    Benzyl chloride: Another related compound with similar reactivity and applications.

Uniqueness: this compound is unique due to the presence of both the 2-chlorobenzyl and cyclohexyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C17H25ClN2

Molecular Weight

292.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-cyclohexylpiperazine

InChI

InChI=1S/C17H25ClN2/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16/h4-6,9,16H,1-3,7-8,10-14H2

InChI Key

NGKRWFPGCVYVKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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